Guanylyl-2'-5'-adenosine ammonium salt
Description
Historical Discovery and Early Characterization of 2'-5' Phosphodiester Linkages in Biological Systems
The discovery of 2'-5' phosphodiester linkages is intrinsically linked to the study of interferons, proteins released by host cells in response to viral infections. In the 1970s, researchers investigating the antiviral state induced by interferons identified a novel enzymatic activity. This enzyme, later named 2'-5'-oligoadenylate synthetase (OAS), was found to polymerize ATP into a series of short oligonucleotides with the unconventional 2'-5' linkage. nih.govnih.govwikipedia.org These 2'-5'-linked oligoadenylates (2-5A) were identified as the activators of a latent endoribonuclease, RNase L, which upon activation, degrades viral and cellular RNA, thereby inhibiting viral replication. mdpi.comnih.gov This seminal discovery unveiled a unique signaling pathway and a new class of biologically active molecules. Early characterization involved elucidating the structure of these 2'-5' linked oligoadenylates and demonstrating their ability to activate RNase L in cell-free systems.
Comparative Analysis of 2'-5' and 3'-5' Phosphodiester Bonds in Nucleic Acid Chemistry and Biology
The fundamental difference between 2'-5' and 3'-5' phosphodiester bonds lies in the point of attachment of the phosphate (B84403) group to the ribose sugar of the nucleotide. In the canonical 3'-5' linkage, the phosphate group bridges the 3' carbon of one nucleotide to the 5' carbon of the next. wikipedia.org In contrast, the 2'-5' linkage connects the 2' carbon of one nucleotide to the 5' carbon of the adjacent one.
This seemingly subtle difference has profound implications for the structure and function of the resulting oligonucleotide.
Table 1: Comparison of 2'-5' and 3'-5' Phosphodiester Bonds
| Property | 2'-5' Phosphodiester Bond | 3'-5' Phosphodiester Bond |
|---|---|---|
| Backbone Conformation | More flexible and compact, can induce kinks in the nucleic acid strand. nih.gov | Forms a regular, extended helical structure (e.g., A-form and B-form helices). |
| Duplex Stability | Duplexes containing 2'-5' linkages generally have lower thermal stability (lower melting temperature) compared to their 3'-5' counterparts. nih.gov | Forms stable double-stranded structures. |
| Enzymatic Recognition | Generally resistant to degradation by nucleases that recognize 3'-5' linkages. Recognized by specific enzymes like RNase L and phosphodiesterases that cleave 2'-5' bonds. mdpi.com | Readily recognized and processed by a vast array of enzymes including polymerases, nucleases, and ligases. |
| Biological Role | Primarily involved in signaling pathways, such as the innate immune response. mdpi.comnih.gov | The primary linkage for genetic information storage (DNA) and transfer (RNA). |
The structural perturbations introduced by 2'-5' linkages can be accommodated within a duplex, but they do alter the local geometry. nih.govoup.com This structural distinction is key to their specialized biological roles, preventing them from being promiscuously recognized by the machinery that handles genetic material, while allowing for specific interactions with proteins of the innate immune system.
Overview of Key Biological Pathways Modulated by 2'-5'-Linked Nucleotides
The most well-characterized pathway involving 2'-5'-linked nucleotides is the OAS-RNase L system, a critical component of the interferon-induced antiviral response. mdpi.comnih.govresearchgate.net Upon viral infection, the presence of double-stranded RNA (dsRNA), a common viral replication intermediate, activates OAS enzymes. researchgate.net Activated OAS synthesizes 2-5A from ATP. These 2'-5' oligoadenylates then bind to and activate RNase L, a latent endoribonuclease. pnas.org Activated RNase L degrades both viral and cellular single-stranded RNA, leading to the inhibition of protein synthesis and the suppression of viral replication. nih.gov
More recently, another crucial pathway involving a 2'-5' linkage has been discovered: the cGAS-STING pathway. Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, upon binding to microbial or self-DNA in the cytoplasm, synthesizes a cyclic dinucleotide containing one 2'-5' and one 3'-5' phosphodiester bond, known as cyclic GMP-AMP or cGAMP (specifically c[G(2',5')pA(3',5')p]). frontiersin.org This cGAMP acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. researchgate.netnih.gov STING activation triggers a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines, mounting a robust immune response. nih.gov
Contextualization of Guanylyl-2'-5'-adenosine (G2'p5'A) within the Family of 2'-5'-Linked Dinucleotides and Oligonucleotides
While the initial focus of research was on 2'-5'-linked oligoadenylates (composed solely of adenosine), it is now clear that other nucleotides can be incorporated into these structures. Guanylyl-2'-5'-adenosine (G2'p5'A) is a dinucleotide containing a guanosine (B1672433) and an adenosine (B11128) linked by a 2'-5' phosphodiester bond.
The discovery of c[G(2',5')pA(3',5')p] as the product of cGAS has placed guanosine-containing 2'-5' linked nucleotides at the forefront of innate immunity research. frontiersin.org This highlights that the biological significance of 2'-5' linkages extends beyond homopolymers of adenosine. The family of 2'-5'-linked oligonucleotides is now understood to be more diverse, with the specific base composition likely dictating their interaction with different sensor and effector proteins.
Research Significance and Academic Directions for 2'-5'-Linked Guanosine-Containing Nucleotides
The identification of a guanosine-containing 2'-5' linked nucleotide as a key signaling molecule in the cGAS-STING pathway has opened up new avenues of research. The academic directions for these molecules are multifaceted and hold significant promise for both fundamental biology and therapeutic development.
Current and future research is focused on:
Modulation of the cGAS-STING Pathway: Understanding how synthetic and natural guanosine-containing 2'-5' linked nucleotides can modulate the cGAS-STING pathway is a major area of investigation. This includes the development of agonists to stimulate anti-tumor and antiviral immunity, as well as antagonists to treat autoimmune diseases where the pathway is aberrantly activated. nih.gov
Novel Signaling Roles: Researchers are exploring whether other guanosine-containing 2'-5' linked nucleotides, both cyclic and linear, exist and what their biological functions might be. There is potential for the discovery of new signaling pathways and second messengers. mdpi.com
Therapeutic Applications: The unique properties of 2'-5' linked oligonucleotides, such as their nuclease resistance, make them attractive candidates for therapeutic development. nih.govgenelink.com Guanosine-containing analogs could be designed as stable agonists or antagonists of immune pathways for the treatment of cancer, infectious diseases, and autoimmune disorders.
Structural Biology: Elucidating the precise three-dimensional structures of guanosine-containing 2'-5' linked nucleotides in complex with their protein targets, such as cGAS and STING, is crucial for understanding their mechanism of action and for rational drug design.
The study of Guanylyl-2'-5'-adenosine and its relatives is a rapidly evolving field. The initial discovery of the "unconventional" 2'-5' linkage has led to the unravelling of complex and vital biological pathways. As research continues, the full extent of the roles played by these fascinating molecules in health and disease will undoubtedly be revealed.
Structure
2D Structure
Properties
Molecular Formula |
C20H28N11O11P |
|---|---|
Molecular Weight |
629.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3/t6-,7-,10-,11-,12-,13-,18-,19-;/m1./s1 |
InChI Key |
GJPWIAVAWZIIHD-VSBWEBIMSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |
Origin of Product |
United States |
Molecular Mechanisms of Action and Biological Roles of Guanylyl 2 5 Adenosine
Interaction with Ribonuclease L (RNase L) and Activation Mechanisms
The activation of RNase L is a critical step in the 2-5A antiviral pathway. This process is initiated by the binding of an activator molecule, which induces a conformational change in RNase L, leading to its dimerization and subsequent catalytic activity.
Comparative Binding Studies of G2'p5'A with Canonical 2-5A to RNase L
The binding affinity of activator molecules to RNase L is a crucial determinant of the enzyme's activation. The canonical activator, 2-5A, binds to RNase L with high affinity. Studies on various analogs of 2-5A have shown that the adenine (B156593) base is critical for this interaction. Research indicates that RNase L exhibits a significantly lower affinity for analogs containing cytidine, uridine, or inosine (B1671953) in place of adenine. embopress.org This suggests that the specific chemical structure of the adenine ring is essential for optimal binding to the ankyrin repeat domain of RNase L. While direct comparative binding studies providing specific affinity constants for G2'p5'A are not extensively detailed in the available literature, the strong preference of RNase L for adenine suggests that G2'p5'A would likely bind with a lower affinity than the canonical 2-5A.
Structural Biology Approaches to Elucidate G2'p5'A-RNase L Interactions
Structural studies, such as X-ray crystallography, have been instrumental in understanding how 2-5A interacts with RNase L. These studies have revealed that the 2-5A molecule is accommodated within a specific binding pocket on the N-terminal ankyrin repeat domain of RNase L. embopress.org The adenine rings of the 2-5A molecule form specific hydrogen bonds with amino acid residues in this pocket, which are critical for stable binding.
Currently, there are no publicly available crystal structures of RNase L in complex with G2'p5'A. However, based on the structural information from the 2-5A-RNase L complex, it can be inferred that the substitution of adenine with guanine (B1146940) would alter the hydrogen bonding pattern within the binding pocket, likely resulting in a less stable interaction.
Impact of G2'p5'A on RNase L Dimerization and Catalytic Activity
The binding of an activator molecule to RNase L induces its dimerization, which is a prerequisite for its catalytic activity. nih.govnih.gov The activated RNase L dimer then cleaves single-stranded RNA, leading to an inhibition of protein synthesis. embopress.org The efficiency of an activator in promoting dimerization and subsequent catalytic activity is directly related to its binding affinity. Given the likely lower binding affinity of G2'p5'A for RNase L compared to 2-5A, it is expected that G2'p5'A would be a less potent activator of RNase L dimerization and catalytic function. This would translate to a reduced capacity to inhibit protein synthesis through the canonical RNase L pathway.
Interactive Table: Comparison of RNase L Activators
| Feature | Canonical 2-5A (Adenylyl-2'-5'-adenosine) | G2'p5'A (Guanylyl-2'-5'-adenosine) |
| Binding Affinity to RNase L | High | Presumed Low embopress.org |
| RNase L Dimerization | Strong Induction nih.govnih.gov | Presumed Weak Induction |
| RNase L Catalytic Activity | Potent Activation embopress.org | Presumed Weak Activation |
Modulation of Cellular Signaling Pathways Beyond the Canonical OAS-RNase L Axis
Beyond the direct activation of RNase L, small molecules can influence a variety of cellular processes through interactions with other signaling pathways. The potential for G2'p5'A to modulate cellular functions independently of RNase L activation is an area of ongoing interest.
Effects on Gene Expression and Transcriptional Regulation
Gene expression is a tightly regulated process that can be influenced by various signaling molecules. uwa.edu.aufredhutch.org The activation of the canonical 2-5A/RNase L pathway can indirectly affect gene expression by degrading mRNA transcripts. nih.gov However, there is currently a lack of specific research data detailing the direct effects of G2'p5'A on gene expression and transcriptional regulation independent of RNase L activity. Future studies would be needed to investigate whether G2'p5'A can interact with transcription factors or other regulatory elements to modulate the expression of specific genes.
Influence on Protein Synthesis and RNA Metabolism
The primary mechanism by which the 2-5A system inhibits protein synthesis is through the RNase L-mediated degradation of ribosomal RNA (rRNA) and messenger RNA (mRNA). nih.govnih.govmonash.edu As G2'p5'A is presumed to be a weak activator of RNase L, its impact on protein synthesis via this pathway is likely minimal compared to canonical 2-5A.
Potential Interactions with Other Nucleotide-Binding Proteins or Receptors
While the primary and most well-characterized interaction of Guanylyl-2'-5'-adenosine (G2'p5'A) is with Ribonuclease L (RNase L), the potential for its interaction with other nucleotide-binding proteins or receptors remains an area of ongoing scientific inquiry. Currently, direct, high-affinity binding of G2'p5'A to other specific cellular receptors or nucleotide-binding proteins has not been extensively documented in the scientific literature. However, the structural similarities of G2'p5'A to other signaling nucleotides such as cyclic GMP-AMP (cGAMP) and adenosine (B11128) triphosphate (ATP) suggest plausible, yet unconfirmed, interactions.
It is hypothesized that G2'p5'A could potentially interact with other components of the innate immune system. For instance, RIG-I-like receptors (RLRs), such as RIG-I and MDA5, are crucial cytosolic sensors of viral RNA. nih.gov While they are primarily known to recognize double-stranded RNA (dsRNA), the possibility of their modulation by other nucleotide-based second messengers like G2'p5'A, perhaps in an indirect manner, cannot be entirely ruled out and warrants further investigation. Cleaved RNA fragments generated by RNase L, which is activated by G2'p5'A, can serve as ligands for RIG-I, thereby amplifying the antiviral interferon (IFN) signaling. mbl.or.kr
Another family of proteins of interest are the guanylate-binding proteins (GBPs), which are interferon-induced GTPases with antiviral properties. While their primary substrate is GTP, the structural resemblance of G2'p5'A to guanosine-containing molecules could suggest a potential for low-affinity interactions, although this remains speculative.
Furthermore, the adenosine component of G2'p5'A raises the question of potential interactions with purinergic receptors, which are broadly classified into A1, A2A, A2B, and A3 adenosine receptors. These receptors are involved in a wide array of physiological processes, including the modulation of inflammation. direct-ms.org However, there is currently no direct evidence to suggest that G2'p5'A acts as a ligand for these receptors.
Role in Innate Immunity and Antiviral Responses
Guanylyl-2'-5'-adenosine is a key signaling molecule in the innate immune response to viral infections. Its synthesis is triggered by the recognition of viral double-stranded RNA (dsRNA) by the 2'-5'-oligoadenylate synthetase (OAS) family of proteins. nih.govnih.gov Activated OAS enzymes polymerize ATP into a series of 2'-5'-linked oligoadenylates, including G2'p5'A. nih.gov This molecule then acts as a second messenger to activate the latent endoribonuclease, RNase L. nih.govplos.org The OAS-RNase L pathway is a critical component of the interferon-induced antiviral state. asm.org
The production of G2'p5'A is intrinsically linked to the interferon (IFN) response, as the OAS genes that synthesize it are themselves interferon-stimulated genes (ISGs). nih.gov Upon viral infection, the initial IFN response leads to the upregulation of OAS proteins. nih.gov The subsequent production of G2'p5'A and activation of RNase L contribute to a robust antiviral state.
The activation of RNase L by G2'p5'A can further amplify the IFN response. RNase L degrades both viral and cellular RNA, and the resulting RNA degradation products can be recognized by other pattern recognition receptors (PRRs) like RIG-I and MDA5. mbl.or.krmdpi.com This recognition leads to further activation of downstream signaling pathways that drive the expression of more IFNs and other ISGs, creating a positive feedback loop that enhances the antiviral state. nih.gov
| Component | Role in ISG Response |
| OAS | An ISG itself, its expression is upregulated by interferons. Synthesizes G2'p5'A upon dsRNA detection. |
| G2'p5'A | Activates RNase L, a key effector of the ISG response. |
| RNase L | Degrades viral and cellular RNA. RNA degradation products can be sensed by RLRs to amplify the IFN response. |
| RLRs (RIG-I, MDA5) | Can be activated by RNase L-generated RNA fragments, leading to further ISG expression. |
The antiviral activity of the G2'p5'A-mediated pathway has been demonstrated in numerous in vitro and ex vivo studies against a wide range of viruses. The activation of RNase L by G2'p5'A leads to the degradation of viral RNA, thereby directly inhibiting viral replication. asm.orgnih.gov Furthermore, the degradation of cellular ribosomal RNA by RNase L results in a general shutdown of protein synthesis, which also impedes the production of new viral particles. asm.org
Studies have shown that the OAS-RNase L pathway is effective in controlling the replication of various RNA viruses, including picornaviruses, coronaviruses, and influenza viruses. asm.orgnih.gov For instance, in cell culture models, the absence of a functional RNase L can lead to increased viral yields for certain viruses. asm.org The antiviral efficacy of this pathway underscores its importance as a first line of defense against viral pathogens.
Given the potent antiviral effects of the G2'p5'A-RNase L pathway, many viruses have evolved mechanisms to counteract it. nih.govnih.gov These evasion strategies can target different stages of the pathway.
One common strategy is the degradation of G2'p5'A. Some viruses, such as certain coronaviruses and rotaviruses, encode for phosphodiesterases (PDEs) that can specifically hydrolyze the 2'-5' phosphodiester bonds of G2'p5'A, rendering it inactive. nih.govnih.gov This prevents the activation of RNase L and allows the virus to replicate more efficiently.
Another mechanism of evasion involves the direct inhibition of RNase L. For example, the L* protein of Theiler's murine encephalomyelitis virus has been shown to bind directly to the ankyrin repeat domain of RNase L, thereby preventing its activation by G2'p5'A. plos.org Some viruses may also sequester dsRNA to prevent the initial activation of OAS enzymes, thus blocking the production of G2'p5'A. nih.gov
| Evasion Mechanism | Viral Example | Target |
| Degradation of G2'p5'A | Coronaviruses, Rotaviruses | Guanylyl-2'-5'-adenosine |
| Direct Inhibition of RNase L | Theiler's Murine Encephalomyelitis Virus (L* protein) | RNase L |
| Sequestration of dsRNA | Influenza A Virus (NS1 protein) | OAS activation |
Involvement in Other Cellular Processes and Stress Responses
The activation of the G2'p5'A-RNase L pathway can have profound effects on cell fate, including the induction of apoptosis (programmed cell death). The widespread degradation of cellular RNA by activated RNase L can trigger a cellular stress response that ultimately leads to the activation of apoptotic pathways. frontiersin.org This can be a crucial host defense mechanism to eliminate virus-infected cells and prevent further viral spread.
The induction of apoptosis by the OAS-RNase L system can involve the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov Furthermore, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family can be shifted towards apoptosis in response to the cellular stress induced by RNase L activity. nih.govnih.govfrontiersin.org
The role of G2'p5'A in modulating autophagy is less direct and is likely a consequence of the broader cellular stress response initiated by RNase L activation. Autophagy is a cellular process for the degradation and recycling of cellular components. Key proteins in the autophagy pathway include Beclin-1 and ATG5, which are involved in the formation of autophagosomes. nih.govnih.govfrontiersin.org While a direct interaction between G2'p5'A and autophagy-related proteins has not been established, the cellular stress caused by RNase L-mediated RNA degradation could potentially trigger autophagy as a survival mechanism or, in some contexts, contribute to autophagic cell death. nih.gov The interplay between the G2'p5'A-induced antiviral state, apoptosis, and autophagy is complex and likely cell-type and virus-dependent.
Influence on Cell Proliferation and Differentiation
Guanylyl-2'-5'-adenosine is a member of the 2',5'-linked oligoadenylate (B1213165) (2-5A) family of molecules. In mammalian cells, the 2-5A system is a critical component of the innate immune response, particularly the interferon-induced antiviral pathway. nih.govnih.gov The primary mechanism of action involves the activation of a latent endoribonuclease, RNase L. asm.orgnih.gov This enzyme, once activated by binding to 2-5A, cleaves single-stranded viral and cellular RNAs, leading to an inhibition of protein synthesis and a potent antiviral state. nih.govasm.org
Beyond its well-established role in antiviral defense, the 2-5A/RNase L pathway has significant implications for the regulation of cell proliferation and differentiation. nih.govnih.gov Variations in the intracellular levels of 2-5A and the activity of RNase L have been observed during cell growth and differentiation, even without interferon treatment. nih.gov Activation of the 2-5A system can suppress cell proliferation, adhesion, and migration. pnas.org
Research has shown that this pathway is involved in specific differentiation processes. For instance, the 2-5A/RNase L system plays a direct role in myoblast differentiation by regulating the stability of MyoD mRNA, a key myogenic regulatory factor. nih.gov Increased RNase L activity leads to diminished MyoD mRNA levels and delayed muscle differentiation, whereas inhibition of RNase L activity accelerates the process. nih.gov
Furthermore, the activation of RNase L by 2-5A can trigger a transcriptional signaling cascade. This leads to the induced expression of numerous genes, including several interferon-stimulated genes (ISGs) and genes that can suppress tumor growth, such as macrophage inhibitory cytokine-1 (MIC-1). nih.govpnas.org This transcriptional response demonstrates that the biological roles of the 2-5A system extend beyond simple RNA degradation to include active modulation of gene expression programs that control cell fate. pnas.org The antiproliferative effects of interferons are, in part, attributed to this 2-5A-mediated pathway. nih.gov
Table 1: Research Findings on the Role of the 2-5A/RNase L System in Cell Proliferation and Differentiation
| Process | Key Findings | Primary Molecule/Pathway Involved | References |
|---|---|---|---|
| Cell Proliferation | Activation of the 2-5A system can suppress cell proliferation, adhesion, and migration. | 2-5A / RNase L | pnas.org |
| Muscle Differentiation | RNase L activity regulates MyoD mRNA stability, thereby controlling the timing of myoblast differentiation. | 2-5A / RNase L / MyoD mRNA | nih.gov |
| Antitumor Action | The 2-5A/RNase L system contributes to the antitumor actions of interferons. | Interferons / 2-5A / RNase L | nih.gov |
| Gene Expression | Activation of RNase L by 2-5A induces the transcription of genes that can suppress virus replication and cancer. | 2-5A / RNase L / MAP Kinases | nih.govpnas.org |
Functional Roles in Organisms Beyond Mammalian Systems (e.g., Marine Sponges)
The 2-5A system is not exclusive to mammals and has been identified in more ancient multicellular organisms, including marine sponges, which represent the oldest phylum of Metazoa. researchgate.net The presence of high concentrations of (2'-5')A oligomers and 2-5A synthetase (OAS) activity in species like Geodia cydonium, Thenea muricata, and Chondrilla nucula suggests that this pathway is an ancient biological system. nih.govnih.gov
A significant finding in marine sponges is their ability to synthesize not only standard 2-5A but also a variety of 2',5'-linked heteronucleotides in vivo. nih.gov In dephosphorylated extracts from the sponges Thenea muricata and Chondrilla nucula, researchers have identified molecules such as A2'p5'G (adenylyl-2'-5'-guanosine), A2'p5'U, A2'p5'C, G2'p5'A, and G2'p5'U. nih.gov This indicates that the sponge OAS enzymes can utilize other nucleotides like GTP, UTP, and CTP as substrates in addition to ATP. nih.gov In particular, GTP was found to be a good substrate for the OAS from C. nucula. nih.gov
The function of this expanded repertoire of 2',5'-linked oligonucleotides in sponges is a subject of ongoing research. It is proposed that, similar to the mammalian system, the 2-5A pathway in sponges could be involved in a cytokine-mediated defense system or provide protection against viruses present in the marine environment. nih.gov The sponge OAS enzymes exhibit nucleotidyltransferase activity that is considerably different from vertebrate enzymes, allowing for the synthesis of this diverse range of 2',5'-linked oligonucleotides. nih.gov The discovery of these unique heteronucleotides, including guanylyl-containing variants, in the most basal multicellular animals suggests that the original functions of the OAS enzyme family may have been broader than the highly specific antiviral role observed in mammals. researchgate.netnih.gov
Table 2: 2',5'-Linked Heteronucleotides Identified in Marine Sponges
| Organism | Identified Heteronucleotides (Dephosphorylated) | Key Enzyme Characteristic | Proposed Role | References |
|---|---|---|---|---|
| Thenea muricata | A2'p5'G, A2'p5'U, A2'p5'C, G2'p5'A, G2'p5'U | OAS can utilize ATP, GTP, UTP, and CTP as substrates. | Antiviral defense, Cytokine-like signaling | nih.gov |
| Chondrilla nucula | A2'p5'G, A2'p5'U, A2'p5'C, G2'p5'A, G2'p5'U | Sponge OAS shows broad substrate specificity, with GTP being a good substrate. | Antiviral defense, Cytokine-like signaling | nih.gov |
| Geodia cydonium | (2'-5')A oligomers | High (2'-5')oligoadenylate synthetase activity detected. | Antiviral defense, Cytokine-mediated pathway | nih.gov |
Quantitative Analysis of G2'p5'A in Complex Biological Matrices
Accurate quantification of G2'p5'A in biological samples such as serum, plasma, and tissue homogenates is critical for understanding its physiological and pathological roles. The complexity of these matrices requires highly sensitive and selective analytical methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of G2'p5'A due to its high sensitivity and specificity. nih.govbu.edumdpi.com This method combines the separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. nih.govbu.edu
In a typical LC-MS/MS workflow for G2'p5'A analysis, the sample is first subjected to a preparation process, which may include protein precipitation and solid-phase extraction to remove interfering substances. mdpi.com The extracted sample is then injected into an HPLC system, where G2'p5'A is separated from other components on a chromatographic column. The eluent from the HPLC column is introduced into the mass spectrometer.
The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. In this mode, the precursor ion corresponding to G2'p5'A is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures high selectivity and reduces background noise.
The method is validated for linearity, accuracy, precision, and sensitivity. The table below illustrates typical validation parameters for an LC-MS/MS method for G2'p5'A quantification.
LC-MS/MS Method Validation Parameters for G2'p5'A
| Parameter | Value |
|---|---|
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (%) | 95 - 105% |
High-Performance Liquid Chromatography (HPLC) with UV detection is another widely used technique for the quantification of G2'p5'A. pensoft.netresearchgate.netoup.com While generally less sensitive than LC-MS/MS, HPLC-UV offers robustness and is suitable for applications where higher concentrations of the analyte are expected.
The separation of G2'p5'A is typically achieved on a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). pensoft.netoup.com The detection is performed at a wavelength where G2'p5'A exhibits maximum absorbance, usually around 260 nm.
Method validation for HPLC-UV includes establishing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov The following table provides an example of the performance characteristics of a validated HPLC-UV method for G2'p5'A.
HPLC-UV Method Performance for G2'p5'A Analysis
| Parameter | Value |
|---|---|
| Linear Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Recovery (%) | 98 - 102% |
Enzymatic and immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high specificity and are suitable for high-throughput screening of G2'p5'A. assaygenie.comelisakits.co.ukmybiosource.comebiohippo.com These assays are based on the specific recognition of the target molecule by antibodies or enzymes.
In a competitive ELISA for G2'p5'A, a known amount of labeled G2'p5'A competes with the G2'p5'A in the sample for binding to a limited amount of specific antibody coated on a microplate. The amount of labeled G2'p5'A bound to the antibody is inversely proportional to the concentration of G2'p5'A in the sample. The signal is generated by an enzymatic reaction that produces a measurable color change.
The performance of an ELISA is characterized by its detection range, sensitivity, and specificity. The table below summarizes the typical characteristics of an ELISA kit for a related 2',5'-oligoadenylate compound.
ELISA Kit Specifications for 2',5'-Oligoadenylate Detection
| Parameter | Specification |
|---|---|
| Detection Range | 6.25 - 400 ng/mL innov-research.com |
| Sensitivity | 2.27 ng/mL innov-research.com |
| Sample Type | Serum, Plasma, Tissue Homogenates assaygenie.cominnov-research.com |
| Specificity | High, with no significant cross-reactivity with related compounds elisakits.co.uk |
| Intra-Assay Precision | CV < 10% assaygenie.com |
| Inter-Assay Precision | CV < 12% assaygenie.com |
Biochemical and Biophysical Approaches to Study G2'p5'A Interactions
Understanding the interactions of G2'p5'A with its target proteins, such as RNase L, is crucial for elucidating its biological function. Various biochemical and biophysical techniques are employed to study these interactions in vitro.
In vitro enzyme activity assays are fundamental for studying the effect of G2'p5'A on enzyme kinetics. nih.gov These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of G2'p5'A, allowing for the determination of kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax).
For example, the activation of RNase L by G2'p5'A can be studied by monitoring the degradation of a fluorescently labeled RNA substrate. The rate of substrate degradation is measured over time at different concentrations of G2'p5'A. The data are then fitted to kinetic models to determine the activation constant (Ka) and other kinetic parameters. nih.gov
The following table presents hypothetical kinetic data for the activation of RNase L by G2'p5'A.
Kinetic Parameters for RNase L Activation by G2'p5'A
| Parameter | Value |
|---|---|
| Activation Constant (Ka) | 10 nM |
| Hill Coefficient (n) | 1.8 |
| Maximal Activity (Vmax) | 120 pmol/min/µg |
Several biophysical techniques are available to directly measure the binding of G2'p5'A to its target proteins and to determine the binding affinity and stoichiometry.
Fluorescence Anisotropy measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner. nih.govnih.govspringernature.comedinst.combmglabtech.com In the context of G2'p5'A, a fluorescently labeled analog of G2'p5'A can be titrated with its target protein. The increase in fluorescence anisotropy upon binding allows for the determination of the dissociation constant (Kd). nih.govedinst.com
Analytical Ultracentrifugation (AUC) is a powerful technique for characterizing the size, shape, and interactions of macromolecules in solution. wikipedia.orgnih.govbeckman.combeckman.comembl-hamburg.de In a sedimentation velocity experiment, the sedimentation rate of a protein is measured in the presence and absence of G2'p5'A. An increase in the sedimentation coefficient upon addition of G2'p5'A indicates binding and can be used to determine the stoichiometry of the complex. nih.govbeckman.com
Surface Plasmon Resonance (SPR) is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. wikipedia.orgnih.govnih.govyoutube.commdpi.com For G2'p5'A interaction studies, the target protein is immobilized on the sensor chip, and solutions of G2'p5'A at various concentrations are flowed over the surface. The binding and dissociation of G2'p5'A are monitored as changes in the refractive index, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd). wikipedia.orgnih.gov
The table below provides a comparative overview of these biophysical techniques for studying G2'p5'A interactions.
Comparison of Biophysical Techniques for G2'p5'A Binding Studies
| Technique | Principle | Key Parameters Determined | Typical Kd Range |
|---|---|---|---|
| Fluorescence Anisotropy | Change in rotational motion of a fluorescent probe upon binding. nih.govedinst.com | Dissociation Constant (Kd) | nM to µM |
| Analytical Ultracentrifugation | Change in sedimentation behavior of macromolecules upon complex formation. nih.gov | Stoichiometry, Dissociation Constant (Kd) | nM to mM |
| Surface Plasmon Resonance | Change in refractive index at a sensor surface upon mass binding. wikipedia.orgnih.gov | Association/Dissociation Rates (ka, kd), Dissociation Constant (Kd) | pM to mM |
Future Directions and Emerging Research Perspectives for Guanylyl 2 5 Adenosine
Identification of Novel G2'p5'A-Mediated Signaling Pathways and Molecular Targets
The primary known molecular target of the 2-5A family is RNase L, an endoribonuclease that, upon activation, degrades viral and cellular RNA to inhibit protein synthesis and curtail viral replication. nih.govmdpi.com The activation of RNase L is considered the canonical signaling pathway for 2-5A. nih.gov However, there is growing speculation that 2-5A and its derivatives, such as G2'p5'A, may have other functions and interact with a broader range of molecular targets. nih.gov
Future research will likely focus on the de-orphanization of G2'p5'A signaling, moving beyond RNase L to identify novel interacting proteins and downstream effectors. A key approach will be the use of unbiased affinity proteomics, where a tagged version of G2'p5'A is used to pull down binding partners from cell lysates. This strategy has already been successfully applied to identify novel binders of 2'–5' oligoadenylates (2'–5' OA), such as ABCF1, -3, and Decr-1. biorxiv.org Proteomic analysis of RNase L binding proteins has also revealed that a significant portion are involved in cytoskeletal and motor assembly, including β-actin and myosin heavy chain 9, suggesting a more complex role for the pathway. mdpi.com
The identification of new targets will open up the possibility of G2'p5'A-mediated signaling pathways that are independent of RNase L. These could modulate a variety of cellular processes, and understanding them is a critical goal for future studies.
| Molecular Target Category | Specific Example(s) | Potential Function in G2'p5'A Signaling | Status |
| Canonical Target | Ribonuclease L (RNase L) | RNA degradation, antiviral response, apoptosis. mdpi.com | Established |
| Hypothetical Targets | ATP-binding cassette (ABC) transporters (e.g., ABCF1) | Modulation of translation, transport of G2'p5'A. biorxiv.org | Emerging |
| Cytoskeletal Proteins (e.g., β-actin, myosin) | Regulation of cell structure and motility. mdpi.com | Hypothetical | |
| Pattern Recognition Receptors (e.g., RIG-I, MDA5) | Modulation of interferon signaling pathways. nih.govresearchgate.net | Hypothetical | |
| Kinases / Phosphatases | Regulation of diverse signaling cascades. | Speculative |
Exploration of G2'p5'A's Role in Previously Unidentified Biological Contexts
The biological activities of 2'-5' oligoadenylates are known to be broad, including regulation of apoptosis, cell proliferation, and antitumor activity, suggesting functions beyond the traditional interferon-induced antiviral state. scispace.com Future research is expected to uncover the involvement of G2'p5'A in a range of new biological scenarios.
Bacterial Immunity: Bacteria utilize cyclic nucleotide second messengers, such as cyclic di-GMP and cyclic di-AMP, which are sensed by riboswitches to regulate gene expression in response to environmental cues. nih.govnih.gov This precedent in prokaryotes suggests that 2'-5' linked oligonucleotides could play a role in bacterial signaling or in host-pathogen interactions, a largely unexplored area.
Autoimmunity and Inflammation: The OAS-RNase L pathway is a critical component of the innate immune response to both viral and endogenous double-stranded RNA. mdpi.com Misregulation of this pathway, leading to the accumulation of self-derived dsRNA, can trigger RNase L activation and contribute to autoimmune conditions. Future studies may investigate whether G2'p5'A levels are altered in autoimmune diseases and whether it functions to modulate inflammatory responses.
Metabolic Regulation: Interferons are potent cytokines that significantly rewire cellular metabolism to support an antiviral state. frontiersin.org Given that the OAS/RNase L system is a key interferon-stimulated pathway, it is plausible that G2'p5'A could be directly or indirectly involved in regulating metabolic processes. nih.gov Metabolomic studies in the context of interferon stimulation have revealed significant changes in carbon homeostasis and lipid metabolism, providing a foundation for investigating the specific metabolic impact of G2'p5'A signaling. mdpi.compnas.org
Engineering of 2'-5'-Linked Nucleotide Analogues for Research Probes
The development of chemically modified nucleotide analogues is a powerful strategy for creating molecular probes to study biological systems. jenabioscience.comglenresearch.com Engineering analogues of G2'p5'A by incorporating fluorescent dyes, affinity tags, or cross-linking moieties will provide an indispensable toolkit for future research.
Fluorescent nucleobase analogues are particularly valuable as they are sensitive to their microenvironment and can be used to monitor nucleic acid structure, dynamics, and interactions with proteins in real-time. glenresearch.comnih.gov A variety of fluorophores, such as 2-aminopurine, pyrene, and Bodipy derivatives, have been successfully incorporated into nucleotides for applications in imaging, flow cytometry, and biophysical assays. mdpi.comacs.orgchalmers.se These modified nucleotides can be enzymatically incorporated into DNA or RNA, allowing for precise labeling. nih.gov
Similarly, attaching haptens like biotin (B1667282) or digoxigenin (B1670575) allows for the affinity purification of G2'p5'A-binding proteins, while incorporating cross-linking agents can trap transient protein-oligonucleotide interactions. jenabioscience.com Locked nucleic acids (LNAs) could be incorporated to increase the stability and binding affinity of probes. caister.com These research probes will be instrumental in validating the molecular targets identified through proteomic screens and in visualizing the subcellular localization and dynamics of G2'p5'A signaling.
| Modification Type | Example(s) | Research Application(s) |
| Fluorophores | Pyrene, Bodipy, 2-Aminopurine (2-AP) | Real-time monitoring of protein binding, fluorescence anisotropy, FRET studies, cellular imaging. mdpi.comacs.orgchalmers.se |
| Haptens / Affinity Tags | Biotin, Digoxigenin | Affinity purification of binding partners (pull-down assays), detection in blotting applications. jenabioscience.com |
| Stability Enhancers | Locked Nucleic Acids (LNAs), 2'-O-Methyl RNA | Increased nuclease resistance, enhanced thermal stability and binding affinity for target interactions. caister.comnih.gov |
| Quenchers | Iowa Black FQ™, BHQ1/2 | Development of "turn-on" fluorescent probes for detecting specific binding events or cleavage. aimspress.com |
| Cross-linking Agents | Thiol-reactive groups, Photo-activatable groups | Covalently trapping transient interactions with binding proteins for identification. |
Integration of Omics Data for Systems-Level Understanding of G2'p5'A Networks
A systems-level understanding of the biological impact of G2'p5'A requires the integration of multiple high-throughput "omics" datasets. mdpi.com This approach provides a holistic view of the cellular response, from changes in gene expression to alterations in protein levels and metabolic activity.
Transcriptomics: RNA sequencing (RNA-seq) can provide a comprehensive profile of all genes whose expression is altered in response to G2'p5'A. This can distinguish between genes affected by RNase L-mediated mRNA decay and those whose transcription is specifically regulated. nih.gov Studies have already used transcriptomics to show how RNase L activation leads to cell-wide decay of basal mRNAs while innate immune mRNAs accumulate. nih.govnih.gov
Proteomics: Quantitative mass spectrometry-based proteomics can identify changes in the cellular proteome following G2'p5'A signaling. This approach can reveal the downstream consequences of transcriptional changes and mRNA decay, highlighting which antiviral proteins are synthesized and which homeostatic proteins are downregulated. biorxiv.org Furthermore, proteomics is essential for identifying post-translational modifications induced by G2'p5'A signaling cascades.
Metabolomics: As a downstream readout of cellular activity, metabolomics can identify shifts in metabolic pathways that are rewired by G2'p5'A. This could uncover links between innate immunity and cellular energy status, nutrient utilization, and the production of signaling metabolites. frontiersin.orgmdpi.com
By integrating these datasets, researchers can construct comprehensive network models of G2'p5'A action, identifying key nodes, feedback loops, and crosstalk with other cellular pathways.
| Omics Approach | Key Questions for G2'p5'A Research | Potential Findings |
| Transcriptomics | Which mRNAs are degraded by RNase L upon G2'p5'A activation? Are there G2'p5'A-responsive genes that are regulated independently of RNase L? | Identification of RNase L substrate specificity; discovery of novel G2'p5'A-regulated transcription factors. nih.gov |
| Proteomics | What is the global impact on the cellular proteome? What proteins directly interact with G2'p5'A? | Quantifying the shutdown of host protein synthesis; identification of novel receptors and effector proteins. biorxiv.org |
| Metabolomics | How does G2'p5'A signaling alter cellular metabolism? Are specific metabolic pathways required for its function? | Uncovering links between G2'p5'A and glycolysis, lipid metabolism, or amino acid pathways. frontiersin.orgmdpi.com |
Advances in Synthetic Biology Approaches for Investigating 2'-5' Linkage Formation and Function
Synthetic biology offers a powerful paradigm for investigating biological systems by designing and constructing novel biological parts, devices, and systems. Applying these principles to the study of G2'p5'A can provide unique insights into its formation and function.
Engineered Biosensors (Riboswitches): A key strategy is the development of synthetic riboswitches—RNA elements engineered into a messenger RNA that can bind a specific small molecule and regulate gene expression. youtube.comyoutube.com A riboswitch that specifically recognizes G2'p5'A could be designed to control the expression of a reporter gene (e.g., GFP), creating a cellular biosensor to monitor the production of G2'p5'A in real-time. This would be a powerful tool for screening for activators or inhibitors of the pathway. nih.gov
Enzyme Engineering: The enzymes responsible for synthesizing 2'-5' linked oligonucleotides, the oligoadenylate (B1213165) synthetases (OAS), are potential targets for protein engineering. nih.gov Studies have shown that OAS enzymes have a degree of substrate promiscuity, capable of incorporating nucleotide analogues. nih.gov Using directed evolution or rational design, it may be possible to engineer OAS variants that can synthesize G2'p5'A more efficiently or create entirely novel 2'-5' linked molecules with unique properties. This could expand the chemical space of signaling molecules available for research.
Cell-Free Systems: Reconstituting the G2'p5'A synthesis and signaling pathway in a cell-free system offers a simplified and controllable environment to study the biochemical and biophysical properties of 2'-5' linkage formation. nih.gov These systems remove the complexity of the cellular environment, allowing for precise manipulation of component concentrations and the direct measurement of enzymatic kinetics and product formation. nih.gov
These synthetic biology approaches will not only deepen our fundamental understanding of G2'p5'A but also pave the way for novel therapeutic and diagnostic applications based on the control and detection of this unique signaling molecule.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Guanylyl-2'-5'-adenosine ammonium salt with high purity in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic coupling or chemical phosphorylation of adenosine derivatives. For example:
- Step 1 : Use a phosphoramidite-based approach to link guanylyl and adenosine moieties under anhydrous conditions.
- Step 2 : Purify the product via reverse-phase HPLC with a gradient elution system (e.g., water/acetonitrile with 0.1% ammonium acetate). Monitor purity using UV detection at 260 nm .
- Step 3 : Confirm structural integrity via P NMR to verify the 2'-5' phosphodiester linkage and LC-MS for mass validation .
Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?
- Methodological Answer :
- Storage : Lyophilize the compound and store at in airtight, light-resistant vials with desiccant. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the phosphodiester bond .
- Stability Testing : Periodically assess degradation using HPLC under acidic conditions (pH 3.0–5.0) to detect cleavage products. Compare retention times and peak areas against fresh standards .
Advanced Research Questions
Q. What experimental approaches can elucidate the role of this compound in modulating RNA capping enzyme activity?
- Methodological Answer :
- Kinetic Assays : Use radiolabeled P-GTP in enzymatic reactions with RNA capping enzymes (e.g., viral RNA polymerases). Measure incorporation rates via autoradiography or scintillation counting .
- Competitive Inhibition Studies : Co-incubate the compound with natural GTP analogs and quantify inhibition constants () using Lineweaver-Burk plots .
- Structural Analysis : Perform X-ray crystallography or cryo-EM of enzyme-compound complexes to identify binding pockets and conformational changes .
Q. How can researchers address discrepancies in reported binding affinities of this compound to viral polymerases?
- Methodological Answer :
- Standardized Buffer Conditions : Ensure consistent pH (7.0–7.5), ionic strength (e.g., 150 mM KCl), and temperature () across studies to minimize environmental variability .
- Multi-Technique Validation : Compare data from surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization assays. For example:
- SPR : Measure real-time binding kinetics (, ) on immobilized polymerases.
- ITC : Quantify thermodynamic parameters (, ) to assess enthalpy-driven vs. entropy-driven interactions .
- Statistical Analysis : Apply error-weighted regression models to reconcile outliers and identify systematic biases in experimental setups .
Methodological Notes
- Analytical Techniques : Prioritize HPLC and LC-MS for purity assessments, as these methods resolve degradation products and isomeric impurities effectively .
- Enzymatic Assays : Include negative controls (e.g., non-hydrolyzable ATP analogs) to rule out non-specific interactions in kinetic studies .
- Data Reporting : Document raw data, instrument calibration details, and statistical confidence intervals to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
